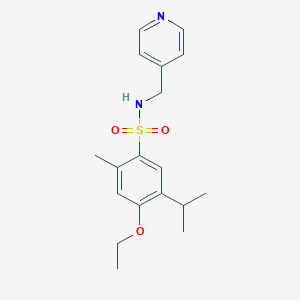

Isonicotinic acid, (3-methylcyclohexylidene)hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

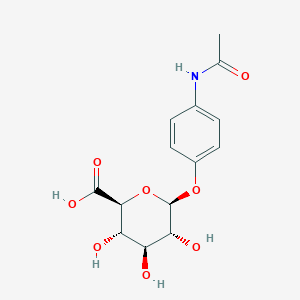

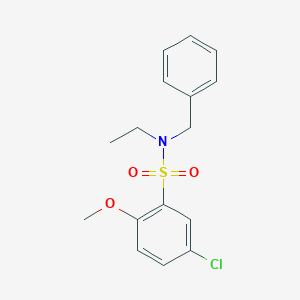

Isonicotinic acid, (3-methylcyclohexylidene)hydrazide, commonly known as isoniazid, is a synthetic compound used as an antibiotic medication to treat tuberculosis. It was first synthesized in 1951 by a Swiss chemist, Paul Ehrlich. Isoniazid is a prodrug that requires activation by a bacterial enzyme to exert its bactericidal effect. It is a potent inhibitor of mycobacterial cell wall synthesis and has been used for the treatment of tuberculosis for over 60 years.

Mécanisme D'action

Isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Mycolic acids provide the cell wall with its characteristic hydrophobicity and are necessary for the survival of the bacterium. Isoniazid is activated by a bacterial enzyme called KatG, which converts the prodrug into its active form. The active form of isoniazid binds irreversibly to the enzyme InhA, which is involved in the synthesis of mycolic acids. This binding inhibits the activity of InhA and leads to the inhibition of mycolic acid synthesis.

Biochemical and Physiological Effects:

Isoniazid is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is metabolized in the liver by acetylation, which results in the formation of acetylisoniazid. The acetylation of isoniazid is a genetically determined process, and individuals with a slow acetylation phenotype may be at increased risk of toxicity. Isoniazid is excreted primarily in the urine, with a half-life of approximately 1-3 hours.

Avantages Et Limitations Des Expériences En Laboratoire

Isoniazid is a widely used and well-established antibiotic with a proven track record for the treatment of tuberculosis. It is relatively inexpensive and is available in both oral and intravenous formulations. However, isoniazid has some limitations for lab experiments, including its narrow spectrum of activity, the potential for drug resistance, and the need for bacterial activation of the prodrug.

Orientations Futures

There are several future directions for the development of isoniazid and related compounds. One area of research is the development of new prodrugs that do not require bacterial activation. Another area of research is the identification of new targets for the inhibition of mycobacterial cell wall synthesis. Additionally, there is interest in the development of combination therapies that include isoniazid and other antibiotics to improve the efficacy of tuberculosis treatment. Finally, there is ongoing research into the use of isoniazid for the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer.

Conclusion:

Isonicotinic acid, (3-methylcyclohexylidene)hydrazide, commonly known as isoniazid, is a synthetic compound used as an antibiotic medication to treat tuberculosis. It is a potent inhibitor of mycobacterial cell wall synthesis and has been used for the treatment of tuberculosis for over 60 years. Isoniazid has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis and is included in the World Health Organization's List of Essential Medicines. In addition to its antimicrobial activity, isoniazid has been investigated for its potential use in the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer. There are several future directions for the development of isoniazid and related compounds, including the development of new prodrugs, the identification of new targets for the inhibition of mycobacterial cell wall synthesis, and the development of combination therapies.

Méthodes De Synthèse

Isoniazid can be synthesized by the reaction of isonicotinic acid with (3-methylcyclohexylidene)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The yield of isoniazid is typically around 80-90%.

Applications De Recherche Scientifique

Isoniazid has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is one of the first-line drugs used in the treatment of tuberculosis and is included in the World Health Organization's List of Essential Medicines. In addition to its antimicrobial activity, isoniazid has been investigated for its potential use in the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer.

Propriétés

| 15885-64-0 | |

Formule moléculaire |

C6H11O7Sm |

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

N-[(Z)-(3-methylcyclohexylidene)amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H17N3O/c1-10-3-2-4-12(9-10)15-16-13(17)11-5-7-14-8-6-11/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-12- |

Clé InChI |

UYQHHKANUYIZLE-QINSGFPZSA-N |

SMILES isomérique |

CC1CCC/C(=N/NC(=O)C2=CC=NC=C2)/C1 |

SMILES |

CC1CCCC(=NNC(=O)C2=CC=NC=C2)C1 |

SMILES canonique |

CC1CCCC(=NNC(=O)C2=CC=NC=C2)C1 |

Synonymes |

N'-(3-Methylcyclohexylidene)isonicotinic hydrazide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)

![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)